![molecular formula C17H36O2Si4 B14056692 Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol CAS No. 101973-37-9](/img/structure/B14056692.png)
Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol is a complex organosilicon compound characterized by the presence of methoxy, phenyl, and tris(trimethylsilyl)methyl groups attached to a silanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol typically involves the reaction of tris(trimethylsilyl)methyl lithium with methoxyphenylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silanol group. The general reaction scheme is as follows: [ \text{(Me}_3\text{Si)}_3\text{SiLi} + \text{PhSi(OMe)}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and solvent purity are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanols depending on the reagents used.
Scientific Research Applications
Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty silicones and as a component in advanced materials.
Mechanism of Action
The mechanism of action of Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The bulky tris(trimethylsilyl)methyl group provides steric protection, making the compound less reactive towards certain reagents.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the methoxy and phenyl groups.
Trimethylsilyl chloride: Contains the trimethylsilyl group but differs significantly in reactivity and applications.
Uniqueness
Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol is unique due to the combination of methoxy, phenyl, and tris(trimethylsilyl)methyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in various fields of research.
Properties
CAS No. |
101973-37-9 |
|---|---|
Molecular Formula |
C17H36O2Si4 |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
hydroxy-methoxy-phenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C17H36O2Si4/c1-19-23(18,16-14-12-11-13-15-16)17(20(2,3)4,21(5,6)7)22(8,9)10/h11-15,18H,1-10H3 |
InChI Key |
BMSIFMHNZZIBFH-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


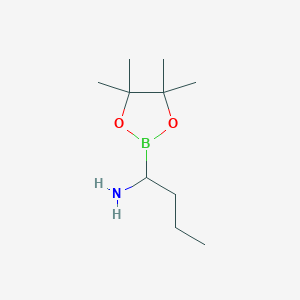
![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
![8-Oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14056619.png)
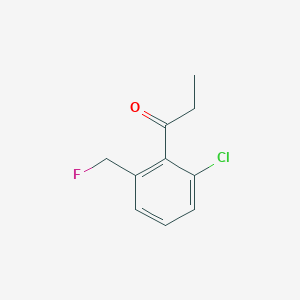
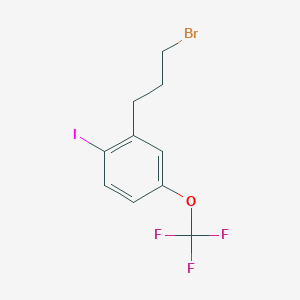
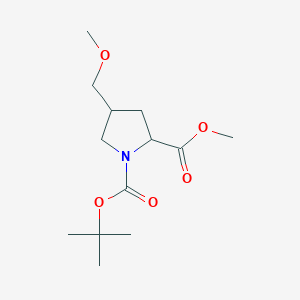

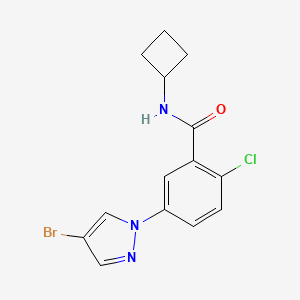


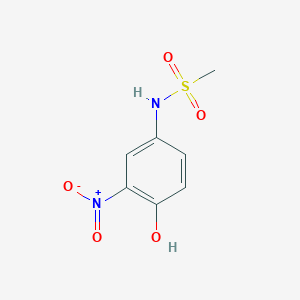

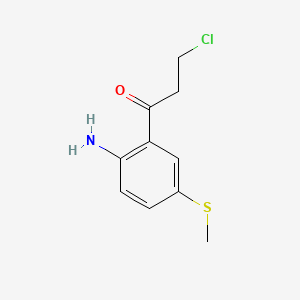
![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)
